

Application Notes and Protocols for Foliar Feeding of Crops with Urea Phosphate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Urea phosphate*

Cat. No.: *B1195089*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Foliar feeding with **urea phosphate** is a highly effective method for delivering essential nitrogen and phosphorus directly to plant leaves. This technique can supplement soil-applied fertilizers, correct nutrient deficiencies rapidly, and enhance crop growth, particularly during critical developmental stages.^{[1][2][3][4]} Urea, with its small, uncharged molecules, exhibits high permeability through the leaf cuticle, facilitating rapid absorption.^[5] The acidic nature of **urea phosphate** can also improve the uptake of other micronutrients. This document provides detailed application notes and experimental protocols for the use of **urea phosphate** in a research setting.

Data Presentation: Efficacy of Urea Phosphate Foliar Application

The following tables summarize quantitative data from various studies on the impact of **urea phosphate** and urea foliar sprays on crop yield and nutrient uptake.

Table 1: Effect of **Urea Phosphate** and Urea Foliar Spray on Cereal Crops

Crop	Treatment	Application Timing	Key Findings	Reference
Wheat	4% urea solution	Tillering, stem elongation, and boot stage	32% increase in grain yield.	[6]
Wheat	5% urea solution	Not specified	Increased plant height, number of tillers, spike length, and grain yield.	[5][7]
Wheat	2% urea spray	-	Increased number of effective tillers, spikelets per spike, grains per spike, and grain yield.	[8]
Wheat	4% and 6% urea solution	Heading stage	Most effective concentrations for improving quantitative and qualitative traits.	[9][10]
Rice	1% and 2% Urea Phosphate (UP) with 100% Recommended Dose of Fertilizers (RDF)	Twice during the growing season	2% UP with 100% RDF resulted in the highest grain and straw yield.	
Maize	1.5% urea foliar spray (3 applications) with reduced soil N	30, 45, and 60 days after sowing	Compensated for reduced soil N application without significant yield loss.	[11]

Table 2: Effect of **Urea Phosphate** and Urea Foliar Spray on Legumes and Horticultural Crops

Crop	Treatment	Application Timing	Key Findings	Reference
Soybean	2% urea phosphate spray	Flower initiation and pod formation	On par with 2% DAP spray in increasing grain yield.	[12]
Soybean	1.5% urea spray (3 applications)	Reproductive stages	Increased seed yield.	[13]
Tomato	10000 ppm (1%) urea solution	Not specified	Increased plant height, number of leaves, and fruit yield.	[14]
Broccoli	0.8% and 1.0% urea solutions	Not specified	Resulted in larger and weightier heads.	[15]

Experimental Protocols

Protocol 1: Preparation of Urea Phosphate Foliar Solution

Objective: To prepare a stable and effective **urea phosphate** solution for foliar application in experimental trials.

Materials:

- **Urea phosphate** (technical grade)
- Distilled water
- pH meter
- Stir plate and magnetic stir bar

- Graduated cylinders and beakers
- Adjuvant/surfactant (non-ionic surfactant recommended)[9][16][17][18]
- Personal Protective Equipment (PPE): gloves, safety glasses

Procedure:

- Calculate the required amount of **urea phosphate**:
 - To prepare a 1% (w/v) solution, dissolve 10 g of **urea phosphate** in 1 liter of distilled water.
 - Adjust the mass of **urea phosphate** based on the desired concentration and final volume.
- Dissolution:
 - Fill a beaker with approximately 80% of the final volume of distilled water.
 - Place the beaker on a stir plate and add the magnetic stir bar.
 - Slowly add the calculated amount of **urea phosphate** to the water while stirring continuously until it is fully dissolved.
- pH Measurement and Adjustment:
 - Calibrate the pH meter according to the manufacturer's instructions.
 - Measure the pH of the **urea phosphate** solution. The optimal pH range for foliar absorption is generally between 5.0 and 8.0.[1] **Urea phosphate** solutions are naturally acidic, which can be beneficial for nutrient uptake.[2] If adjustment is needed, use a suitable acid or base dropwise while monitoring the pH.
- Addition of Adjuvant/Surfactant:
 - Add a non-ionic surfactant at the manufacturer's recommended rate (typically 0.05% to 0.1% v/v).[9] Adjuvants improve the spreading and adherence of the spray solution on the leaf surface, enhancing nutrient absorption.[9][18]

- Final Volume Adjustment:
 - Transfer the solution to a graduated cylinder and add distilled water to reach the final desired volume.
- Storage:
 - Use the prepared solution immediately for best results. If short-term storage is necessary, keep it in a cool, dark place for no more than 24 hours.

Protocol 2: Field Trial for Evaluating Urea Phosphate Foliar Application

Objective: To assess the impact of foliar-applied **urea phosphate** on crop growth, yield, and nutrient status under field conditions.

Experimental Design:

- Design: Randomized Complete Block Design (RCBD) is recommended to account for field variability.[\[19\]](#)
- Treatments: Include a control (no foliar spray), a water-only spray control, and several concentrations of **urea phosphate** solution (e.g., 0.5%, 1.0%, 1.5%, 2.0%).
- Replications: A minimum of three to four replications per treatment is advised for statistical validity.[\[19\]](#)
- Plot Size: The size of individual plots will depend on the crop and available land area, but should be sufficient to obtain representative yield data and minimize edge effects.

Procedure:

- Site Selection and Preparation: Choose a uniform field area with consistent soil type and fertility. Conduct a baseline soil analysis to determine initial nutrient levels.
- Planting and Crop Management: Follow standard agronomic practices for the selected crop, ensuring uniform plant density and management across all plots.

- Foliar Application:

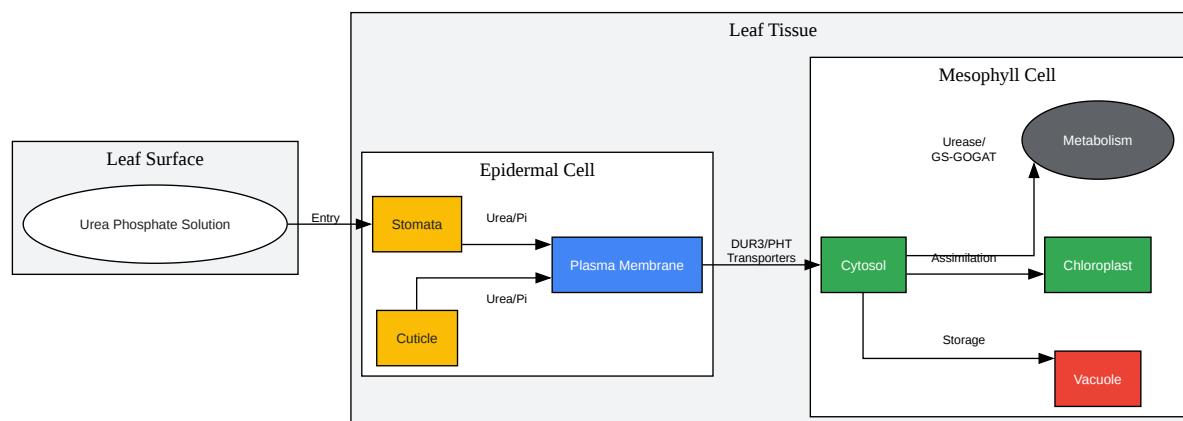
- Timing: Apply the foliar sprays at critical growth stages for the specific crop, such as tillering, booting, and heading in cereals, or flowering and pod/fruit development in legumes and horticultural crops.[\[20\]](#)
- Application Method: Use a calibrated backpack sprayer or a small plot sprayer to ensure uniform coverage. Apply the solution to the point of runoff, ensuring both adaxial and abaxial leaf surfaces are wetted.
- Environmental Conditions: Apply during the early morning or late evening when temperatures are cooler and humidity is higher to maximize absorption and minimize evaporation and potential leaf burn.[\[21\]](#) Avoid application during windy or rainy conditions.

- Post-Application Monitoring:

- Visual Assessment: Regularly inspect the plants for any signs of phytotoxicity (leaf burn) or visual improvements in growth and color.
- Data Collection:
 - Growth Parameters: At regular intervals, measure plant height, leaf area index, and biomass.
 - Physiological Parameters: Use a SPAD meter for non-destructive chlorophyll estimation.
 - Nutrient Analysis: Collect leaf tissue samples before and after foliar application (e.g., 24, 48, and 72 hours post-application, and at key growth stages) for laboratory analysis of nitrogen and phosphorus content.[\[6\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)
 - Yield and Yield Components: At maturity, harvest the central rows of each plot to determine grain/fruit yield, thousand-grain/fruit weight, and other relevant yield components.

Data Analysis:

- Analyze the collected data using Analysis of Variance (ANOVA) appropriate for the experimental design (RCBD).
- Use a mean separation test (e.g., Tukey's HSD) to identify significant differences between treatment means.

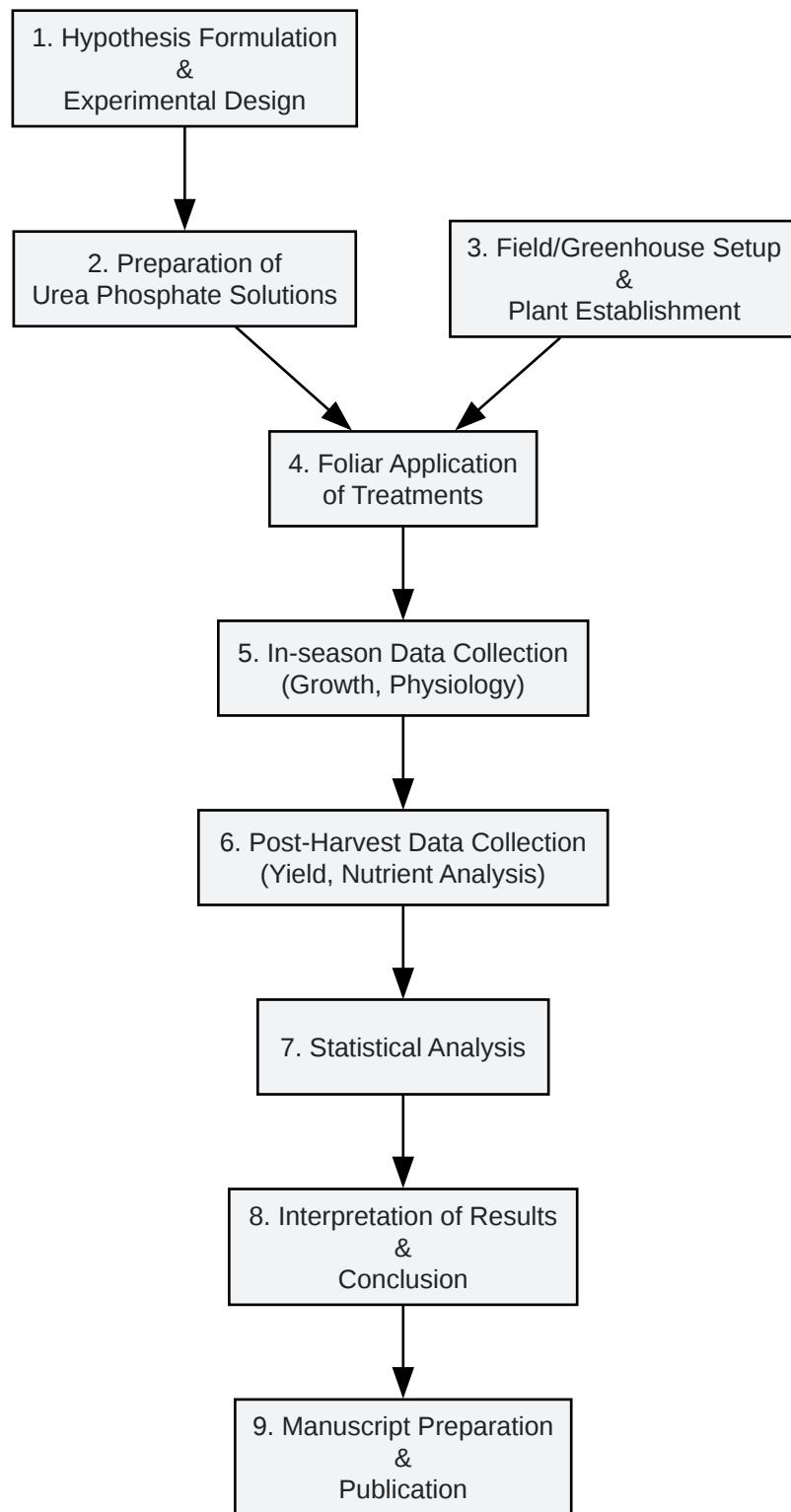

Signaling Pathways and Experimental Workflows

Signaling Pathways for Urea and Phosphate Uptake

The uptake of foliar-applied urea and phosphate involves complex transport and signaling pathways within the plant leaf.

- **Urea Uptake and Metabolism:** Urea is primarily transported across the plasma membrane by high-affinity transporters like DUR3 and through aquaporins.[\[16\]](#)[\[19\]](#)[\[26\]](#) Once inside the cell, urea is hydrolyzed by the enzyme urease into ammonia and carbon dioxide. The resulting ammonia is then assimilated into amino acids via the GS-GOGAT cycle.
- **Phosphate Uptake and Transport:** Phosphate ions (Pi) are taken up by phosphate transporters (PHT) located in the plasma membrane. The uptake can occur through the cuticle, stomata, and trichomes.[\[21\]](#) Once inside the cell, Pi is transported to various cellular compartments and can be incorporated into organic molecules or stored in the vacuole.

Diagram 1: Simplified Signaling Pathway for Foliar Urea and Phosphate Uptake


[Click to download full resolution via product page](#)

Caption: Simplified pathway of urea and phosphate uptake through the leaf surface.

Experimental Workflow

The following diagram illustrates a typical workflow for a research project investigating the efficacy of **urea phosphate** foliar feeding.

Diagram 2: Experimental Workflow for **Urea Phosphate** Foliar Feeding Research

[Click to download full resolution via product page](#)

Caption: A standard workflow for conducting research on foliar fertilization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. wellyoutech.com [wellyoutech.com]
- 2. integratedsoils.com [integratedsoils.com]
- 3. attra.ncat.org [attra.ncat.org]
- 4. researchgate.net [researchgate.net]
- 5. projekter.seges.dk [projekter.seges.dk]
- 6. routledge.com [routledge.com]
- 7. scionresearch.com [scionresearch.com]
- 8. [Frontiers](http://frontiersin.org) | Combining Seed Dressing and Foliar Applications of Phosphorus Fertilizer Can Give Similar Crop Growth and Yield Benefits to Soil Applications Together With Greater Recovery Rates [frontiersin.org]
- 9. omexcanada.com [omexcanada.com]
- 10. bcsrj.com [bcsrj.com]
- 11. [Foliar Fertilization: Scientific Principles and Field Practices - Fertilizer](http://fertilizer.org) [fertilizer.org]
- 12. new-nutri.com [new-nutri.com]
- 13. [Institute of Soil & Environmental Sciences](http://se.org.pk) [se.org.pk]
- 14. [Making and applying foliar fertiliser and pesticide solutions](http://protocols.io) [protocols.io]
- 15. [Enhancing Wheat Yield and Quality Through Late-Season Foliar Nitrogen Application: A Global Meta-Analysis](http://mdpi.com) | MDPI [mdpi.com]
- 16. no-tillfarmer.com [no-tillfarmer.com]
- 17. [The Timing of Application and Inclusion of a Surfactant Are Important for Absorption and Translocation of Foliar Phosphoric Acid by Wheat Leaves - PMC](http://pmc.ncbi.nlm.nih.gov) [pmc.ncbi.nlm.nih.gov]
- 18. [Crop Protection Network](http://cropprotectionnetwork.org) [cropprotectionnetwork.org]
- 19. [Best Practices for Fertilizer Trials](http://quicktrials.com) [quicktrials.com]

- 20. Agriculture News - The Andersons Nutrient & Industrial Group [andersonsplantnutrient.com]
- 21. veggieconcept.ng [veggieconcept.ng]
- 22. Handbook of Reference Methods for Plant Analysis - Google 圖書 [books.google.com.tw]
- 23. researchgate.net [researchgate.net]
- 24. Scientific Publishers | guide-laboratory-establishment-plant-nutrient-analysis [scientificpubonline.com]
- 25. cabidigitallibrary.org [cabidigitallibrary.org]
- 26. soilsforlife.org.au [soilsforlife.org.au]
- To cite this document: BenchChem. [Application Notes and Protocols for Foliar Feeding of Crops with Urea Phosphate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1195089#using-urea-phosphate-for-foliar-feeding-of-crops]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com